molecular formula C27H25N3OS B2561127 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1207022-76-1

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2561127
CAS No.: 1207022-76-1
M. Wt: 439.58
InChI Key: YIXBCOGOWSUYPU-UHFFFAOYSA-N
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Description

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N3OS and its molecular weight is 439.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound of interest is part of a broader class of chemicals that have been extensively researched for their potential antimicrobial activities. For example, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various clinical isolates of Gram-positive and Gram-negative bacteria. These compounds exhibited significant antimicrobial activity, comparable to standard antibiotics like Streptomycin, Benzyl penicillin, and antifungal activity against Fluconazole (V. Reddy & K. R. Reddy, 2010).

Antimycotic and Anti-inflammatory Applications

Additionally, compounds within this chemical class have shown promising antimycotic activities. A series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and its derivatives were synthesized and tested for antifungal activity, indicating potential applications in treating fungal infections (M. Raga et al., 1992). Similarly, novel benzo[d]imidazolyl dihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones were synthesized and showed significant in vitro anti-inflammatory activity, opening avenues for their application in managing inflammation-related disorders (M. S. Reddy & R. Saini, 2013).

Properties

IUPAC Name

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3OS/c1-20-11-13-23(14-12-20)25-17-28-27(30(25)18-21-7-3-2-4-8-21)32-19-26(31)29-16-15-22-9-5-6-10-24(22)29/h2-14,17H,15-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXBCOGOWSUYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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